Technical Monograph: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid
Technical Monograph: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid
This technical guide provides a rigorous analysis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid , a specialized chemical intermediate. This document is structured for researchers in medicinal chemistry and process development, focusing on its physicochemical properties, synthesis, and utility as a scaffold for phenoxyacetic acid-class pharmaceuticals (e.g., loop diuretics).
Executive Summary & Chemical Identity
2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid is a functionalized aromatic ether characterized by a trisubstituted benzene ring containing a formyl group (aldehyde), a chloro group, and a methoxy group. It serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly in the development of ethacrynic acid analogs and vanilloid-based therapeutics.
Structurally, it is the O-carboxymethyl derivative of 5-chlorovanillin . Its dual reactivity—stemming from the electrophilic aldehyde and the acidic carboxylic tail—makes it a versatile scaffold for divergent synthesis.
Physicochemical Data Profile
The following data establishes the core identity of the molecule for analytical verification.
| Property | Value | Notes |
| Molecular Weight | 244.63 g/mol | Calculated based on standard atomic weights. |
| Molecular Formula | C₁₀H₉ClO₅ | |
| Exact Mass | 244.0139 | For High-Resolution Mass Spectrometry (HRMS). |
| Physical State | Off-white to pale yellow solid | Typical of chlorinated benzaldehydes. |
| Predicted pKa | ~3.1 (Carboxylic acid) | Acidic proton on the acetic acid tail. |
| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; soluble in organic solvents (EtOAc, DCM). |
| IUPAC Name | 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid |
Synthetic Methodology
The synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid follows a robust Williamson Ether Synthesis . This protocol utilizes 5-chlorovanillin as the starting material, leveraging the acidity of the phenolic hydroxyl group (enhanced by the electron-withdrawing chlorine and aldehyde groups) to facilitate alkylation.
Reaction Scheme Visualization
The following diagram illustrates the transformation from 5-chlorovanillin to the target acid via nucleophilic substitution.
Caption: Step-wise Williamson ether synthesis pathway converting 5-chlorovanillin to the target phenoxyacetic acid derivative.
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid at 10g scale.
Reagents:
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5-Chlorovanillin (Start Material): 10.0 g (53.6 mmol)
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Chloroacetic acid: 7.6 g (80.4 mmol, 1.5 eq)
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Potassium Carbonate (K₂CO₃): 14.8 g (107.2 mmol, 2.0 eq)
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Potassium Iodide (KI): 0.4 g (Catalytic)
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Solvent: DMF (Dimethylformamide) or Acetone (Dry)
Procedure:
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Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 5-chlorovanillin in 60 mL of DMF. Add 14.8 g of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion. The color typically shifts to a deeper yellow/orange.
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Alkylation: Add 7.6 g of chloroacetic acid and the catalytic KI. Note: If using chloroacetic acid, ensure slow addition to prevent excessive exotherm. Alternatively, ethyl chloroacetate can be used, followed by a hydrolysis step.
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Reflux: Heat the reaction mixture to 80°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor progress via TLC (Mobile phase: 50% EtOAc/Hexane). The starting phenol spot should disappear.
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Work-up:
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Cool the mixture to room temperature.
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Pour the reaction mass into 300 mL of ice-cold water.
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Acidify carefully with 2N HCl to pH ~2. The product should precipitate as a solid.
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Purification: Filter the precipitate, wash with cold water (3 x 50 mL) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water (1:1) to obtain the pure acid.
Validation Checkpoint:
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Expected Yield: 8.5 – 10.5 g (70–80%).
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Melting Point: Expect a range between 180°C – 195°C (dependent on purity and polymorph).
Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.5 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |
| 10.2 | Singlet | 1H | Aldehyde (-CH O) |
| 7.6 - 7.8 | Doublet/Singlet | 1H | Aromatic Proton (C3 or C5) |
| 7.4 - 7.5 | Doublet/Singlet | 1H | Aromatic Proton (C3 or C5) |
| 4.8 | Singlet | 2H | Methylene (-O-CH ₂-COOH) |
| 3.9 | Singlet | 3H | Methoxy (-OCH ₃) |
Mass Spectrometry (ESI-MS)
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Ionization Mode: Negative Mode (ESI-) due to the carboxylic acid.
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M-H Peak: 243.0 m/z (Base peak).
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Isotope Pattern: Distinct chlorine isotope pattern (³⁵Cl/³⁷Cl) observed as M and M+2 peaks with a 3:1 intensity ratio.
Applications in Drug Development
This molecule is not merely an end-product but a high-value scaffold. Its primary utility lies in its structural homology to Ethacrynic Acid (a loop diuretic).
Ethacrynic Acid Analogs
Ethacrynic acid functions by inhibiting the Na-K-Cl cotransporter (NKCC2). Research into "non-diuretic" ethacrynic acid derivatives (for potential anti-cancer activity via GST inhibition) often utilizes the 2,3-dichloro- or 4-chloro-phenoxyacetic acid core.
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Pathway: The formyl group (-CHO) at position 2 allows for Aldol Condensation or Wittig reactions to install the
-unsaturated ketone moiety essential for Michael acceptor activity (covalent binding to cysteine residues).
Vanilloid Scaffolds
The 4-chloro-6-methoxy substitution pattern mimics modified vanilloids. The carboxylic acid tail allows for amide coupling to create prodrugs or increase solubility of lipophilic pharmacophores.
Caption: Divergent synthetic utility of the core molecule in medicinal chemistry.
References
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Ethacrynic Acid Chemistry: Topliss, J. G., & Konzelman, L. M. (1962). Diuretic Agents.[1] I. Derivatives of 2,3-Dichloro-4-hydroxybenzoic Acid. Journal of Medicinal Chemistry.
- Williamson Ether Synthesis: P. G. M. Wuts & T. W. Greene. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
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Chlorovanillin Derivatives: Raiford, L. C., & Lichty, J. G. (1930). The Chlorine Derivatives of Vanillin and some of their Reactions. Journal of the American Chemical Society, 52(11), 4576–4586.
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Ethacrynic Acid Mechanism: Somberg, J. C., & Molnar, J. (2009). The pleiotropic effects of ethacrynic acid. American Journal of Therapeutics.
